N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide

Zinc-Activated Channel N-(thiazol-2-yl)-benzamide Ion channel pharmacology

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide (CAS 476631-21-7) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide structural class. Compounds in this class have been investigated as pharmacological tool compounds, including as antagonists of the Zinc-Activated Channel (ZAC).

Molecular Formula C21H22N2O4S
Molecular Weight 398.48
CAS No. 476631-21-7
Cat. No. B2930758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide
CAS476631-21-7
Molecular FormulaC21H22N2O4S
Molecular Weight398.48
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O4S/c1-13(2)27-15-7-5-14(6-8-15)20(24)23-21-22-18(12-28-21)17-10-9-16(25-3)11-19(17)26-4/h5-13H,1-4H3,(H,22,23,24)
InChIKeyAUJGZAPDELBHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide: Compound Identity and Comparator Landscape for Procurement Decisions


N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide (CAS 476631-21-7) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide structural class. Compounds in this class have been investigated as pharmacological tool compounds, including as antagonists of the Zinc-Activated Channel (ZAC) . The target compound incorporates a 2,4-dimethoxyphenyl thiazole core coupled to a 4-isopropoxybenzamide moiety. For benchmark comparisons, the most relevant analogs include N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide (regioisomeric analog), N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide (benzothiazole-extended analog), and N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (a tubulin-inhibitory chemotype lacking the benzamide linker). However, the specific target compound has extremely sparse public experimental data. A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, ZINC) identified no direct head-to-head comparative studies with quantitative biological or physicochemical data for this exact compound.

Why N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide Cannot Be Replaced by Generic In-Class Analogs Without Experimental Validation


Structural similarity within the N-(thiazol-2-yl)-benzamide series does not guarantee functional interchangeability. Seemingly minor modifications—such as shifting methoxy groups from the 2,4- to 2,5-positions on the phenyl ring or replacing the isopropoxy substituent with an ethylthio or ethylsulfonyl group—can profoundly alter target engagement, selectivity, and off-target profiles . The class-level precedent establishes that N-(thiazol-2-yl)-benzamide analogs exhibit differential antagonist activities at the Zinc-Activated Channel (ZAC), with potency and selectivity varying by orders of magnitude across closely related structures . Without quantitative data mapping the specific contributions of the 2,4-dimethoxy substitution pattern and the 4-isopropoxybenzamide fragment, any substitution carries an unquantified risk of functional divergence. This underscores the need for procurement decisions grounded in compound-specific evidence.

Quantitative Differentiation Evidence for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide: What Published Data Directly Supports Its Selection Over Analogs


Absence of Direct Head-to-Head Comparative Data for the Target Compound

An exhaustive search of primary research papers, patents, and authoritative databases fails to identify any study that directly compares N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide with a named analog in a quantitative assay. In the landmark study characterizing N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, a series of 27 compounds was profiled, but the target compound (CAS 476631-21-7) was not among those explicitly reported, though the scaffold template encompasses its core structure . Consequently, there are no head-to-head IC50, Ki, selectivity, or physicochemical data that would permit a direct, data-driven differentiation from any comparator at this time.

Zinc-Activated Channel N-(thiazol-2-yl)-benzamide Ion channel pharmacology

Class-Level Structure-Activity Relationship Inferences for the 2,4-Dimethoxyphenyl Thiazole Scaffold

While not directly testing the target compound, a study on N,4-diaryl-1,3-thiazole-2-amines demonstrates that the 2,4-dimethoxyphenyl substitution pattern can confer potent antiproliferative activity. Compound 10s, bearing a 2,4-dimethoxyphenyl group, exhibited IC50 values of 0.36–0.86 μM against three human cancer cell lines (HeLa, MCF-7, A549), with the 2,4-regioisomer being the most potent among tested dimethoxy positional variants . This provides class-level support that the 2,4-dimethoxy arrangement, as present in the target compound, may offer a biological advantage over the 2,5- or 3,4-dimethoxy regioisomers, although this inference is limited by differences in the amide linker and benzamide substituent.

Tubulin inhibition Antiproliferative activity Thiazole SAR

Functional Selectivity of the N-(Thiazol-2-yl)-Benzamide Chemotype at the Zinc-Activated Channel

The N-(thiazol-2-yl)-benzamide scaffold has been validated as the first selective antagonist chemotype for the Zinc-Activated Channel (ZAC). In a 2021 pharmacological characterization, multiple analogs demonstrated sub-micromolar antagonist activity at ZAC while showing no detectable agonist or antagonist activity at structurally related Cys-loop receptors (5-HT3A, GABAA, glycine, nACh α4β2) at concentrations up to 100 μM . Although the specific target compound was not individually profiled in this study, the class-level selectivity pattern indicates that appropriate substitution on the thiazole and benzamide rings can yield ZAC-selective tool compounds with a potentially superior off-target profile compared to non-selective ion channel modulators.

ZAC receptor Ion channel antagonist Selectivity screening

Research Application Scenarios for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide: Evidence-Linked Procurement Contexts


Zinc-Activated Channel (ZAC) Pharmacological Tool Compound Development

The N-(thiazol-2-yl)-benzamide chemotype represents the only known selective antagonist class for ZAC, a ligand-gated ion channel gated by extracellular Zn²⁺ . If future profiling confirms that the target compound retains this class-level ZAC antagonist activity, it could serve as a valuable tool for dissecting ZAC-mediated signaling in physiological and pathophysiological processes. Researchers in ion channel pharmacology should prioritize this specific compound only after verifying its ZAC activity in a suitable assay, as the 2,4-dimethoxy and 4-isopropoxy substituents may modulate potency and selectivity in ways not predicted by class-level data alone.

Regioisomeric Probe for Dimethoxyphenyl Thiazole Structure-Activity Relationships

Given that N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated superior antiproliferative activity among dimethoxy regioisomers , the target compound offers a distinct benzamide-linked scaffold for exploring whether the 2,4-dimethoxy advantage translates across different core architectures. Comparative studies with the 2,5-dimethoxy analog N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide would be particularly informative for establishing regioisomeric SAR.

Negative Control for Benzothiazole-Extended Analogs in Target Profiling

The analog N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide introduces an additional fused benzothiazole ring that may alter target engagement. The target compound, lacking this benzothiazole extension, can serve as a matched control in experiments designed to assess the pharmacological contribution of the extended aromatic system, provided the two compounds are tested in parallel under identical assay conditions.

Quote Request

Request a Quote for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.